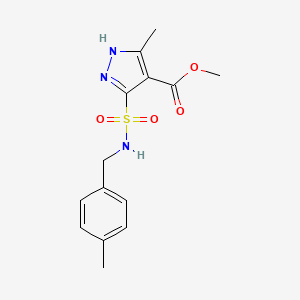

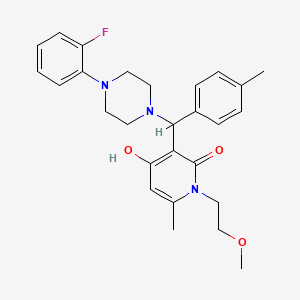

methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

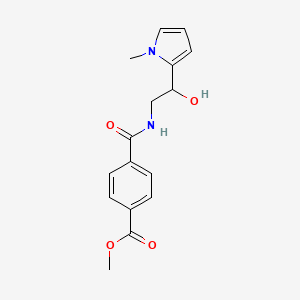

The compound of interest, methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of pyrazole-4-carboxylate. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies. They are characterized by a 5-membered ring containing two nitrogen atoms and have been explored for their potential in pharmaceuticals and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, as seen in the preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Another approach includes the reaction of methyl pyrazole-4-carboxylates with N-chlorosuccinimide to introduce chlorine substituents, followed by nucleophilic substitution and oxidative chlorination to obtain sulfamoylpyrazole derivatives . These methods highlight the versatility in synthesizing pyrazole-based compounds with various functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and space group. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in the monoclinic system with space group P21/n . Additionally, the electronic structure can be studied using density functional theory (DFT) and time-dependent TD-DFT methods to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including potentiometric dissociation and complexation with metal ions. The stability of these complexes can be influenced by the nature of the substituents on the pyrazole ring and the type of metal ion, with stability constants varying across different metals . The dissociation and complexation processes are also accompanied by changes in thermodynamic parameters, indicating the spontaneity and favorability of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using a range of spectroscopic techniques. Polarographic studies can reveal the reduction behavior of these compounds in different pH conditions, showing multi-electron reduction steps for various protonated species . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the functional groups and chemical environment within the molecule . The optical properties, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole ring and the solvent polarity, as observed in the study of novel oxadiazole derivatives .

Scientific Research Applications

Hydrogen-bonded Structural Analysis

Research by Portilla et al. (2007) focuses on the structural analysis of hydrogen-bonded chains and sheets in related pyrazole and benzimidazole derivatives, highlighting the importance of such compounds in understanding molecular interactions and designing materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Antitumor and Antimicrobial Activities

A study by Hassan, Hafez, and Osman (2014) synthesized and evaluated the cytotoxic activity of new aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).

Reactivity and Biological Evaluation

Pillai et al. (2019) reported on the synthesis, reactivity, and biological evaluation of Schiff bases containing triazole and pyrazole rings, indicating significant antioxidant and α-glucosidase inhibitory activities, suggesting potential applications in managing oxidative stress and diabetes (Pillai et al., 2019).

Coordination Polymers for Material Science

Research by Cheng et al. (2017) on the synthesis and structural diversity of metal coordination polymers constructed from bis(pyrazole-4-carboxylic acid)alkane ligands reveals insights into designing new materials with potential applications in catalysis, magnetic materials, and drug delivery (Cheng et al., 2017).

Synthetic Applications in Organic Chemistry

Costa, Nájera, and Sansano (2002) explored the synthetic applications of o- and p-halobenzyl sulfones as zwitterionic synthons, leading to the preparation of ortho-substituted cinnamates and biarylacetic acids. This study demonstrates the versatility of related compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Costa, Nájera, & Sansano, 2002).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-methyl-3-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-4-6-11(7-5-9)8-15-22(19,20)13-12(14(18)21-3)10(2)16-17-13/h4-7,15H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDVCJZDQBKQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=NNC(=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)

![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)